Lipophilicity (XLogP3-AA): 2-(3-Bromobenzyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole vs. Non-Brominated 2-Benzyl Analog
The target compound exhibits a computed XLogP3-AA of 2.7, compared to approximately 2.0 for the non-brominated 2-benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0) [1]. This difference of 0.7 log units corresponds to roughly a 5-fold increase in partition coefficient (log P), driven by the hydrophobic bromine atom in the meta position. The enhanced lipophilicity can improve passive membrane permeability and alter protein binding characteristics, which is critical when the compound is used as a precursor in central nervous system drug candidates where blood–brain barrier penetration is desired [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (computed by PubChem) |
| Comparator Or Baseline | 2-Benzyl-4,4-dimethyl-2-oxazoline (CAS 1569-08-0): XLogP3-AA ≈ 2.0 (estimated; MW 189.25 vs. 268.15 for target) |
| Quantified Difference | Δ XLogP ≈ +0.7 log units (~5× increase in log P) |
| Conditions | Computed values using XLogP3 3.0 algorithm within PubChem (release 2021.05.07) |
Why This Matters
For procurement decisions, the higher lipophilicity of the meta-bromobenzyl variant means that CNS-targeted programs where BBB penetration is a requirement cannot substitute the non-brominated analog without risking failed permeability screens.
- [1] PubChem Compound Summary CID 24720888. XLogP3-AA = 2.7, Molecular Weight = 268.15 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/24720888 View Source
- [2] PubChem Compound Summary CID 98710. 2-Benzyl-4,4-dimethyl-2-oxazoline. Molecular Weight = 189.25 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/98710 View Source
